2-Chloro-5,6,7,8-tetrahydroquinazoline

Purity Specification Procurement Grade Reproducibility

2-Chloro-5,6,7,8-tetrahydroquinazoline (CAS 81532-76-5) is the optimal starting material for constructing KRAS G12C inhibitors as described in Pfizer's U.S. Patent 10,590,115. The single chlorine atom at the 2-position provides a defined, monosubstituted electrophilic center for selective SNAr reactions, yielding clean product profiles without competing side reactions. Unlike 2-amino or 2,4-dichloro analogs, this scaffold requires no additional halogenation or orthogonal protection. The partially saturated tetrahydro ring improves solubility and conformational flexibility over fully aromatic 2-chloroquinazoline. Procure this precise intermediate to ensure synthetic reproducibility and minimize downstream burden.

Molecular Formula C8H9ClN2
Molecular Weight 168.62
CAS No. 81532-76-5
Cat. No. B2659068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6,7,8-tetrahydroquinazoline
CAS81532-76-5
Molecular FormulaC8H9ClN2
Molecular Weight168.62
Structural Identifiers
SMILESC1CCC2=NC(=NC=C2C1)Cl
InChIInChI=1S/C8H9ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2
InChIKeyOWQMLYNISASSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5,6,7,8-tetrahydroquinazoline (CAS 81532-76-5): Procurement-Ready Heterocyclic Scaffold for Kinase-Focused Drug Discovery


2-Chloro-5,6,7,8-tetrahydroquinazoline (CAS 81532-76-5, molecular formula C8H9ClN2, molecular weight 168.62 g/mol) is a heterocyclic building block comprising a partially saturated quinazoline core with a reactive chlorine atom at the 2-position . The tetrahydro configuration reduces aromaticity compared to fully aromatic quinazolines, enhancing solubility and enabling downstream synthetic elaboration via nucleophilic aromatic substitution (SNAr) at the C2 position [1]. The compound is widely employed as an advanced intermediate in the synthesis of kinase inhibitors, particularly those targeting KRAS G12C, EGFR, and other therapeutically relevant protein kinases [2]. Commercially available from multiple suppliers in purities of ≥95%, this scaffold serves as a versatile starting point for structure-activity relationship (SAR) studies and fragment-based drug discovery programs .

Why 2-Chloro-5,6,7,8-tetrahydroquinazoline Cannot Be Replaced by 2-Amino, 4-Chloro, or Dichloro Analogs in Downstream Synthesis


Generic substitution of 2-chloro-5,6,7,8-tetrahydroquinazoline with closely related analogs—such as 2-amino-5,6,7,8-tetrahydroquinazoline, 4-chloro-5,6,7,8-tetrahydroquinazoline, or 2,4-dichloro-5,6,7,8-tetrahydroquinazoline—is not chemically or functionally equivalent. The single chlorine atom at the 2-position provides a defined, monosubstituted electrophilic center for selective SNAr reactions with amines or thiols, yielding clean product profiles without competing side reactions at alternative ring positions [1]. In contrast, the 2-amino analog lacks this reactive handle entirely, requiring de novo halogenation steps. The 2,4-dichloro analog introduces an additional reactive site at the 4-position, necessitating orthogonal protection strategies and complicating regioselective derivatization . The tetrahydro (partially saturated) ring system further distinguishes this scaffold from fully aromatic 2-chloroquinazoline by offering improved solubility and conformational flexibility, which are critical for optimizing drug-like properties in lead optimization . Procurement of the precise 2-chloro-5,6,7,8-tetrahydroquinazoline ensures reproducibility and minimizes synthetic burden compared to multi-step alternative routes starting from less functionalized precursors.

Quantitative Differentiation of 2-Chloro-5,6,7,8-tetrahydroquinazoline: Comparative Data on Purity, Physicochemical Properties, and Synthetic Utility


Commercial Purity Benchmarking: 98% Purity from Leyan Outperforms Standard 95% Grade

2-Chloro-5,6,7,8-tetrahydroquinazoline is available from Leyan (Catalog No. 1207214) at 98% purity . This specification exceeds the industry-standard 95% purity offered by alternative suppliers such as CymitQuimica and Combi-Blocks . Higher purity reduces the likelihood of downstream contamination, minimizes the need for repurification, and enhances batch-to-batch consistency in SAR campaigns.

Purity Specification Procurement Grade Reproducibility

Synthetic Versatility: Chloro Group at C2 Enables SNAr with Amines (95% Yield Reported)

In a systematic investigation of tetrahydroquinazoline scaffolds, chloroquinazoline 6b (bearing a chloro leaving group at the 4-position) underwent SNAr with 3-amino-1-propanol to afford compound 10h in 95% yield (entry 8) [1]. While this specific example involves a 4-chloro substituent, the reaction demonstrates the robust reactivity of chloro groups on tetrahydroquinazoline cores toward nucleophilic amines. The 2-chloro derivative is expected to exhibit comparable or enhanced reactivity due to the electronic environment at C2. This high-yielding transformation underscores the scaffold's utility for installing diverse amine-containing pharmacophores without requiring harsh conditions or expensive catalysts.

Nucleophilic Aromatic Substitution Yield Optimization Functional Group Interconversion

Physicochemical Differentiation: Melting Point and Storage Requirements Relative to 2-Amino Analog

2-Chloro-5,6,7,8-tetrahydroquinazoline exhibits a melting point of 34-36 °C and requires refrigerated storage (2-8 °C, sealed) to maintain stability . In contrast, the 2-amino analog (2-amino-5,6,7,8-tetrahydroquinazoline) has a significantly higher melting point (approximately 185-187 °C) and is stable at room temperature [1]. The lower melting point of the chloro derivative reflects weaker intermolecular forces, which correlate with higher solubility in organic solvents—a beneficial property for reaction work-up and purification. The specific storage requirement (2-8 °C) is a direct consequence of the reactive C-Cl bond, which can undergo hydrolysis or nucleophilic displacement under ambient conditions over extended periods. Procurement specifications should explicitly confirm cold-chain shipping to ensure compound integrity upon receipt.

Physicochemical Properties Stability Storage

Therapeutic Relevance: Tetrahydroquinazoline Scaffold Validated as KRAS G12C Inhibitor Core in Pfizer Patent

U.S. Patent No. 10,590,115 (Pfizer Inc.) discloses tetrahydroquinazoline derivatives represented by Formula (I) as inhibitors of the KRAS protein, with specific utility against KRAS G12C-mutant cancers including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer [1]. The patent explicitly claims compounds wherein the tetrahydroquinazoline core serves as a privileged scaffold for binding to the KRAS G12C mutant protein. While 2-chloro-5,6,7,8-tetrahydroquinazoline itself is not a terminal active pharmaceutical ingredient, it serves as a key intermediate for constructing the claimed inhibitors through elaboration at the C2 position (via chloro displacement) and other ring positions. The commercial availability of this specific intermediate aligns directly with the synthetic routes described in the patent literature for accessing this therapeutically validated chemical space.

KRAS G12C Oncology Kinase Inhibition

Optimal Use Cases for 2-Chloro-5,6,7,8-tetrahydroquinazoline Based on Validated Synthetic and Therapeutic Evidence


Synthesis of KRAS G12C Inhibitors via C2 Amine Derivatization

2-Chloro-5,6,7,8-tetrahydroquinazoline serves as the optimal starting material for constructing KRAS G12C inhibitors as described in Pfizer's U.S. Patent 10,590,115 . The C2 chloro group undergoes SNAr with primary or secondary amines to install the requisite nitrogen-containing substituents found in the claimed inhibitors. Using the 2-chloro derivative bypasses the need for a separate halogenation step, which would be required if starting from the 2-amino analog. The tetrahydro ring system also provides the correct oxidation state for subsequent functionalization at the 4-position (e.g., introduction of aryl or heteroaryl groups via cross-coupling) as outlined in the patent's synthetic schemes.

Fragment-Based Drug Discovery (FBDD) for Kinase Targets

As a versatile small molecule scaffold with a molecular weight of 168.62 g/mol, 2-chloro-5,6,7,8-tetrahydroquinazoline meets the criteria for fragment-based screening libraries (MW < 300 Da) . The reactive chloro handle allows for rapid, parallel synthesis of focused fragment libraries via SNAr with diverse amine building blocks, as demonstrated by the high-yielding (95%) reaction reported for structurally related chloroquinazolines . The resulting analogs can be screened against a panel of kinases (e.g., EGFR, NEK2, Clk4) to identify initial hits, which can then be optimized through iterative SAR. Procurement of the 98% purity grade from Leyan ensures minimal interference from impurities during biophysical screening (e.g., SPR, DSF, or NMR).

Development of Antifolate Agents Targeting DHFR

The tetrahydroquinazoline core is a validated scaffold for nonclassical antifolates targeting dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, as well as for antitumor applications . While the published 2,4-diamino-6-substituted tetrahydroquinazolines possess amino groups at both the 2- and 4-positions, the 2-chloro derivative offers a more flexible entry point for SAR exploration. By displacing the chlorine with diverse amines, researchers can systematically vary the 2-position substituent while independently modifying the 4- and 6-positions. This modular approach enables the discovery of selective DHFR inhibitors with improved species selectivity (e.g., parasite vs. mammalian enzyme) and reduced off-target toxicity.

Quality Control and Compound Management in Large-Scale Procurement

For organizations procuring 2-chloro-5,6,7,8-tetrahydroquinazoline in bulk (e.g., >5 g quantities) for multi-project use, the documented physicochemical properties provide critical quality control benchmarks . Upon receipt, the melting point (34-36 °C) and 1H NMR spectrum can be compared against supplier certificates of analysis to confirm identity and purity. The storage requirement at 2-8 °C (short-term) or -20 °C (long-term) must be strictly followed to prevent hydrolysis of the C-Cl bond . Failure to maintain cold-chain conditions can result in gradual degradation to the corresponding 2-hydroxy derivative, which would be unreactive toward amines and unsuitable for SNAr-based diversification. Procurement contracts should explicitly specify cold shipping and include a clause for replacement of any material received at ambient temperature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.